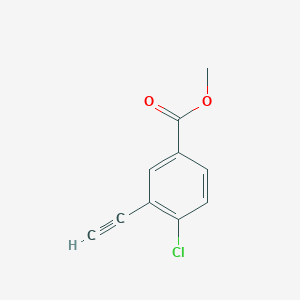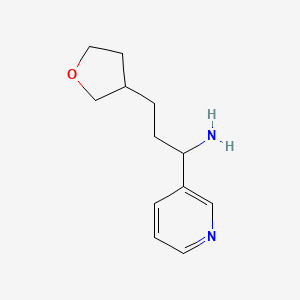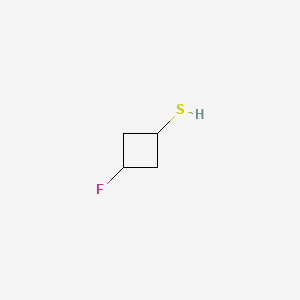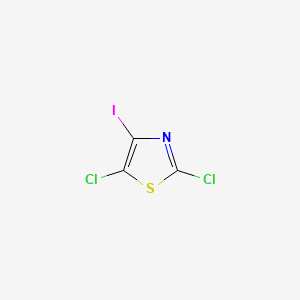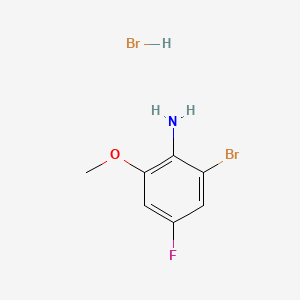![molecular formula C7H9BrF2 B13487690 1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B13487690.png)
1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, offering improved physicochemical properties.
Preparation Methods
The synthesis of 1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate reagents. One common method is the light-enabled reaction between alkyl iodides and propellane, which can be performed in a continuous flow setup . This reaction does not require catalysts, initiators, or additives, making it a clean and scalable process. The reaction conditions are mild, and the products can often be used directly without further purification.
Chemical Reactions Analysis
1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. For example, the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of various substituted derivatives . Oxidation reactions can convert the bromomethyl group to a carboxylic acid or aldehyde, while reduction reactions can remove the bromine atom to form the corresponding hydrocarbon.
Scientific Research Applications
1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane has several applications in scientific research. In medicinal chemistry, it is used as a bioisostere for para-substituted benzene rings, providing improved solubility, membrane permeability, and metabolic stability . The compound is also used in materials science as a building block for molecular rods, rotors, and supramolecular linker units . Additionally, it has applications in the development of liquid crystals, FRET sensors, and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere for para-substituted benzene rings. By mimicking the geometry and electronic properties of benzene rings, the compound can interact with biological targets in a similar manner. This interaction can lead to improved binding affinity, selectivity, and overall pharmacokinetic properties .
Comparison with Similar Compounds
1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane and 1-(Bromomethyl)-2,2-difluoro-3-ethylbicyclo[1.1.1]pentane . These compounds share the same bicyclo[1.1.1]pentane scaffold but differ in their substituents, leading to variations in their chemical and physical properties.
Properties
Molecular Formula |
C7H9BrF2 |
|---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
1-(bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H9BrF2/c1-5-2-6(3-5,4-8)7(5,9)10/h2-4H2,1H3 |
InChI Key |
NVPITUXESJAAID-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


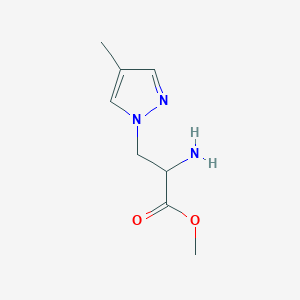
![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)
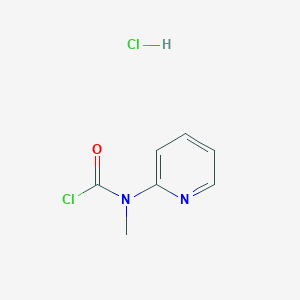
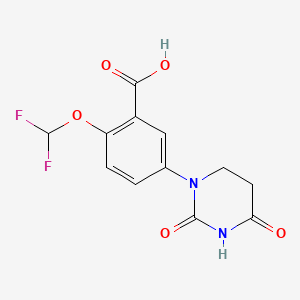
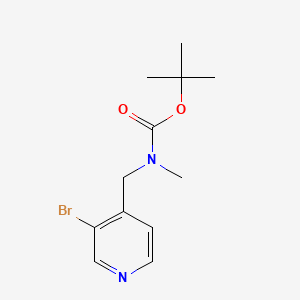
![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)
